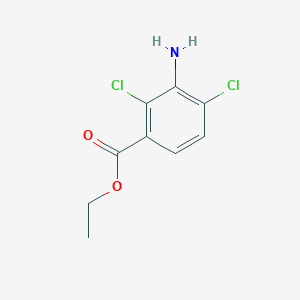
3-Chloro-4-(difluoromethoxy)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H7Cl2F2O It is a derivative of benzyl chloride, where the benzyl group is substituted with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 4-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the benzyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
Aplicaciones Científicas De Investigación
3-Chloro-4-(difluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzyl chloride involves its reactivity as an electrophile. The chlorine atom at the benzyl position is highly reactive towards nucleophiles, facilitating various substitution reactions. The difluoromethoxy group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)benzyl chloride
- 3,4-Dichlorobenzyl chloride
- 4-Chloro-3-(trifluoromethoxy)benzyl bromide
Uniqueness
3-Chloro-4-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and difluoromethoxy substituents, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of specialized organic compounds.
Propiedades
Fórmula molecular |
C8H6Cl2F2O |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6Cl2F2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |
Clave InChI |
AAMVANQXUORYKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




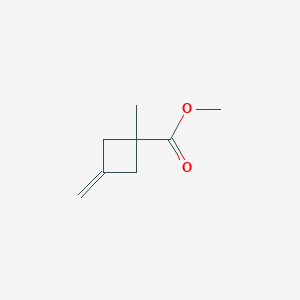
aminehydrochloride](/img/structure/B13559089.png)
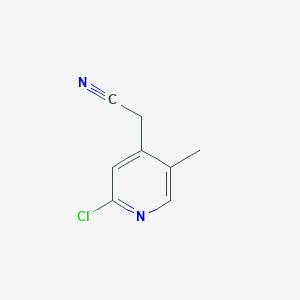
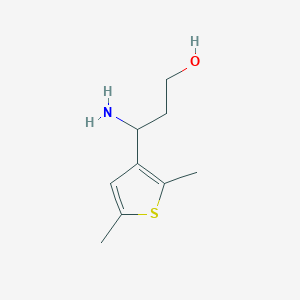
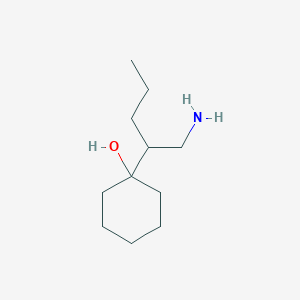
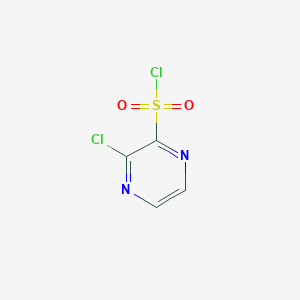

![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
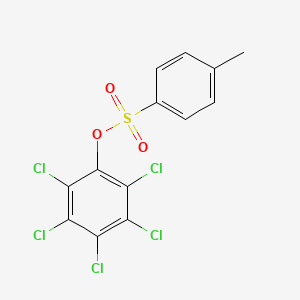
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
